molecular formula C14H21N3O B3073960 N,N,3-trimethyl-4-(piperazin-1-yl)benzamide CAS No. 1018570-06-3

N,N,3-trimethyl-4-(piperazin-1-yl)benzamide

Cat. No. B3073960
CAS RN: 1018570-06-3
M. Wt: 247.34 g/mol
InChI Key: OHFUCUQILMUMFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This process yields trimethoxyphenyl piperazine derivatives .

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives, including compounds structurally related to N,N,3-trimethyl-4-(piperazin-1-yl)benzamide, have been extensively studied for their therapeutic potentials. These compounds are found in a variety of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. For instance, piperazine derivatives have been incorporated into drugs for the treatment of depression, psychosis, and anxiety, as well as in medications like buspirone, nefazodone, and trazodone. Moreover, some piperazine derivatives undergo extensive metabolism involving processes such as N-dealkylation, contributing to their pharmacological effects or side effects (Caccia, 2007).

Antimicrobial and Antitubercular Activities

Piperazine analogues have demonstrated significant antimicrobial and antitubercular activities. Compounds containing the piperazine moiety have been investigated for their potential against various strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the importance of piperazine-based compounds in developing new antimicrobial agents (Girase et al., 2020).

Environmental and Material Science Applications

In the field of environmental science, piperazine-based compounds, particularly those used in nanofiltration membranes, have been recognized for their contribution to water treatment technologies. These compounds are integral to the formation of advanced filtration membranes that demonstrate enhanced performance in water purification, including improved selectivity and antifouling properties (Shao et al., 2022).

Potential in Drug Discovery and Development

The structural diversity and pharmacological potential of piperazine derivatives highlight their significance in drug discovery and development. These compounds serve as versatile scaffolds for the synthesis of new molecules with improved pharmacokinetic and pharmacodynamic profiles. Their broad range of biological activities makes them valuable starting points for the rational design of novel therapeutic agents targeting a variety of diseases (Rathi et al., 2016).

properties

IUPAC Name

N,N,3-trimethyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-10-12(14(18)16(2)3)4-5-13(11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFUCUQILMUMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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